molecular formula C7H4BrFO2 B2745108 4-Bromo-6-fluoro-1,3-benzodioxole CAS No. 1427395-88-7

4-Bromo-6-fluoro-1,3-benzodioxole

Cat. No. B2745108
CAS RN: 1427395-88-7
M. Wt: 219.009
InChI Key: PVKQQOCMXVJSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-fluoro-1,3-benzodioxole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzodioxole, which is a heterocyclic organic compound that contains two fused benzene rings and a dioxygen molecule. The presence of bromine and fluorine atoms in this compound makes it a highly reactive and versatile molecule that can be used for a wide range of applications.

Scientific Research Applications

Corrosion Inhibition

One study focused on the evaluation of triazole Schiff bases as corrosion inhibitors on mild steel in an acidic medium. The Schiff base derived from 4-bromo-6-fluoro-1,3-benzodioxole showed superior inhibition efficiency, demonstrating its potential as an effective corrosion inhibitor due to its high electron-donating capacity and ability to form a protective layer on the metal surface (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).

Fluorescent Probes for Sensing Applications

Another application involves the use of fluorophores derived from benzodioxole structures for the development of fluorescent probes. These probes are sensitive to pH changes and selective in metal cation detection, highlighting their utility in environmental monitoring and biochemical assays (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata, 2001).

Antimicrobial and Antitumor Activities

Fluorinated benzothiazoles, including compounds related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been studied for their antimicrobial and antitumor activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential in medical and pharmaceutical research (B. Sathe, E. Jaychandran, G. Sreenivasa, V. Jagtap, 2011).

Synthetic Chemistry

The compound's derivatives have been utilized in synthetic chemistry for the construction of complex molecules. For example, benzoboroxoles, synthesized from related halogenated precursors, are used in cross-coupling reactions, demonstrating their utility as intermediates in organic synthesis (V. Zhdankin, P. J. Persichini, Lu Zhang, Shannon R. Fix, P. Kiprof, 1999).

Environmental Tracing

In environmental science, fluorinated benzoates, chemically related to 4-Bromo-6-fluoro-1,3-benzodioxole, have been assessed as nonreactive tracers for studying soil and groundwater movement. Their stability and non-reactivity in various hydrological conditions make them suitable for environmental monitoring (R. Bowman, Joseph F. Gibbens, 1992).

properties

IUPAC Name

4-bromo-6-fluoro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQQOCMXVJSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoro-1,3-dioxaindane

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